molecular formula C8H9NO B145565 3-(2-Pyridyl)-2-propen-1-ol CAS No. 131610-03-2

3-(2-Pyridyl)-2-propen-1-ol

Cat. No. B145565
CAS RN: 131610-03-2
M. Wt: 135.16 g/mol
InChI Key: SDTYYJCFJVDMLT-HWKANZROSA-N
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Description

“3-(2-Pyridyl)-2-propen-1-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .


Molecular Structure Analysis

The molecular structure of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds has been studied using various spectroscopic methods . These studies often involve quantum chemical calculations to determine structure parameters, harmonic vibrational fundamentals, potential energy distribution, and infrared and Raman intensities .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-Pyridyl)-2-propen-1-ol” are not detailed in the retrieved data, studies on similar pyridine derivatives have been reported . For instance, Pd(II) complexes have been found to be efficient precatalysts in Suzuki−Miyaura and Heck cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds have been analyzed using various methods . These studies often involve the evaluation of nonlinear optical properties, frontier molecular orbital parameters, natural bond orbital characteristics, and molecular electrostatic potential surface analysis .

Scientific Research Applications

Chemical Synthesis

“3-(2-Pyridyl)-2-propen-1-ol” can be used as a building block in the synthesis of various complex organic compounds. It can be used to create a variety of derivatives, which can then be used in further chemical reactions .

Spectrophotometric Determination of Iron

A derivative of “3-(2-Pyridyl)-2-propen-1-ol”, known as “5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4-disulfonic acid monosodium salt hydrate”, is used in the accurate determination of sub microgram levels of serum iron. This makes it a valuable reagent for the spectrophotometric determination of iron .

Emissive Cu (I) Cationic Complexes

“3-(2-Pyridyl)-2-propen-1-ol” can be used in the design and characterization of emissive Cu (I) cationic complexes. These complexes have potential applications in areas such as optoelectronics, including organic light-emitting diodes (OLEDs) .

Future Directions

Future research directions could involve further exploration of the synthesis, characterization, and applications of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds . For instance, recent progress in the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions offers promising avenues for future research .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as pyrido[1,2-a]indoles, have been found to exhibit a wide range of biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor effects . These activities suggest that the compound may interact with various cellular targets, potentially including DNA, RNA, proteins, and enzymes.

Mode of Action

For instance, some pyrido[1,2-a]indoles can bind to DNA, causing structural changes that inhibit DNA replication and transcription . Other compounds may interact with enzymes, altering their activity and thus affecting various biochemical processes .

Biochemical Pathways

For example, some pyrido[1,2-a]indoles can inhibit the JAK2–STAT3 pathway, which plays a crucial role in cell proliferation and survival

Pharmacokinetics

Similar compounds, such as chlorpyrifos, have been shown to undergo extensive first-pass metabolism, resulting in the formation of metabolites like 3,5,6-trichloro-2-pyridinol (tcpy) . The pharmacokinetics of TCPy in saliva and blood were found to be very similar, suggesting that 3-(2-Pyridyl)-2-propen-1-ol might have similar properties .

Result of Action

Related compounds have been shown to induce apoptosis in cancer cells, disrupt mitochondrial membrane potential, and alter the balance of bcl-2 family proteins . These effects suggest that 3-(2-Pyridyl)-2-propen-1-ol may have similar cytotoxic properties.

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other substances can affect the stability and activity of similar compounds

properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTYYJCFJVDMLT-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)-2-propen-1-ol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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